N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
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Overview
Description
“N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a series of condensation and cyclization reactions involving appropriate phenolic and aldehyde precursors.
Coupling of the Triazole and Benzodioxepin Moieties: The final step involves coupling the triazole and benzodioxepin moieties through an acetamide linkage, typically using an amide coupling reagent such as EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly for its potential antimicrobial, antifungal, or anticancer activities.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it might mimic or block the natural ligand, modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structural features, such as the combination of the triazole and benzodioxepin rings, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring and a benzodioxepin moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. The triazole moiety has been associated with inhibition of bacterial growth by interfering with DNA synthesis and protein synthesis pathways. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various strains of bacteria and fungi by targeting essential enzymes involved in these processes .
Anticancer Activity
Several studies suggest that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models .
Neuroprotective Effects
The benzodioxepin structure is also noteworthy for its neuroprotective effects. Research indicates that benzodioxepins may help in reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings often inhibit key enzymes such as DNA gyrase and topoisomerase, essential for bacterial DNA replication.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.
- Antioxidant Activity : The benzodioxepin moiety may scavenge free radicals and reduce oxidative damage.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to control groups .
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
Compound A | 25 | S. aureus |
Compound B | 20 | E. coli |
Test Compound | 30 | S. aureus |
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF7). The compound demonstrated a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 50 |
50 | 30 |
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |
InChI |
InChI=1S/C16H18N4O3/c21-14(17-16-18-15(19-20-16)11-3-4-11)9-10-2-5-12-13(8-10)23-7-1-6-22-12/h2,5,8,11H,1,3-4,6-7,9H2,(H2,17,18,19,20,21) |
InChI Key |
WPWMTEJBHDRMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NC3=NNC(=N3)C4CC4)OC1 |
Origin of Product |
United States |
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